molecular formula C20H15Cl2NO4 B3653490 ethyl 4-{[5-(2,3-dichlorophenyl)-2-furoyl]amino}benzoate

ethyl 4-{[5-(2,3-dichlorophenyl)-2-furoyl]amino}benzoate

Cat. No.: B3653490
M. Wt: 404.2 g/mol
InChI Key: VJIXKUPRGJWORQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzoate ester, an amine, and a furan ring, all of which are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structure, followed by functionalization to add the various groups. The exact methods would depend on the specific reactivity of the starting materials and intermediates .


Molecular Structure Analysis

The molecular structure of a compound like this could be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in the molecule. For example, the amine group might be expected to participate in acid-base reactions, while the ester could undergo hydrolysis or transesterification .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability could be determined through a variety of standard laboratory techniques .

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the specific biological targets it interacts with. This could be determined through a combination of biochemical assays and computational modeling .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific physical and chemical properties, as well as its biological activity. Standard safety data sheets (SDS) would provide information on handling, storage, and disposal .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include testing its biological activity against various targets, optimizing its synthesis, or studying its behavior in different conditions .

Properties

IUPAC Name

ethyl 4-[[5-(2,3-dichlorophenyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO4/c1-2-26-20(25)12-6-8-13(9-7-12)23-19(24)17-11-10-16(27-17)14-4-3-5-15(21)18(14)22/h3-11H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIXKUPRGJWORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[5-(2,3-dichlorophenyl)-2-furoyl]amino}benzoate
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ethyl 4-{[5-(2,3-dichlorophenyl)-2-furoyl]amino}benzoate
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ethyl 4-{[5-(2,3-dichlorophenyl)-2-furoyl]amino}benzoate
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ethyl 4-{[5-(2,3-dichlorophenyl)-2-furoyl]amino}benzoate
Reactant of Route 5
ethyl 4-{[5-(2,3-dichlorophenyl)-2-furoyl]amino}benzoate
Reactant of Route 6
ethyl 4-{[5-(2,3-dichlorophenyl)-2-furoyl]amino}benzoate

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